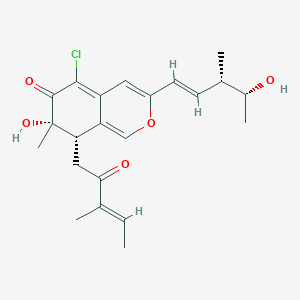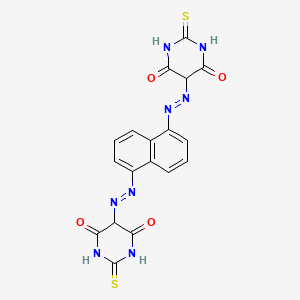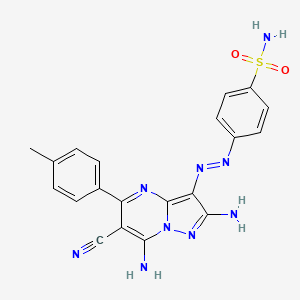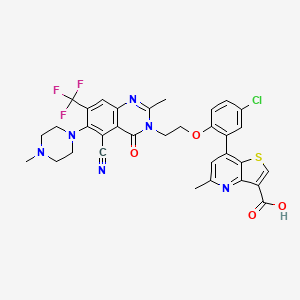
eIF4E-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
eIF4E-IN-1 is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical component in the initiation of translation in eukaryotic cells, binding to the 5’ cap structure of messenger RNA (mRNA) and facilitating the recruitment of ribosomes for protein synthesis. Dysregulation of eIF4E activity has been implicated in various diseases, including cancer, making it a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of eIF4E-IN-1 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary between different research groups and industrial producers.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: eIF4E-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups.
Aplicaciones Científicas De Investigación
eIF4E-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eIF4E in translation initiation and its regulation by various signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of eIF4E inhibition on cell growth, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by dysregulated protein synthesis.
Industry: Utilized in drug discovery and development programs to identify and optimize new eIF4E inhibitors with improved efficacy and safety profiles
Mecanismo De Acción
eIF4E-IN-1 exerts its effects by binding to eIF4E and preventing its interaction with the 5’ cap structure of mRNA. This inhibits the recruitment of ribosomes and the initiation of translation, leading to a decrease in protein synthesis. The compound specifically targets the cap-binding site of eIF4E, blocking its function and disrupting the translation of mRNAs that are critical for cell growth and survival .
Comparación Con Compuestos Similares
Sizofiran: Another eIF4E inhibitor that has shown promise in preclinical studies for its anti-cancer properties.
RBX-eIF4Ei: A series of novel eIF4E inhibitors developed to maintain anti-tumor efficacy while minimizing toxicity.
Uniqueness: eIF4E-IN-1 is unique in its specific targeting of the cap-binding site of eIF4E, which distinguishes it from other inhibitors that may target different regions or mechanisms. Its ability to effectively inhibit translation initiation makes it a valuable tool for studying the role of eIF4E in various biological processes and diseases.
Propiedades
Fórmula molecular |
C33H28ClF3N6O4S |
|---|---|
Peso molecular |
697.1 g/mol |
Nombre IUPAC |
7-[5-chloro-2-[2-[5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxo-7-(trifluoromethyl)quinazolin-3-yl]ethoxy]phenyl]-5-methylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C33H28ClF3N6O4S/c1-17-12-21(30-28(39-17)23(16-48-30)32(45)46)20-13-19(34)4-5-26(20)47-11-10-43-18(2)40-25-14-24(33(35,36)37)29(22(15-38)27(25)31(43)44)42-8-6-41(3)7-9-42/h4-5,12-14,16H,6-11H2,1-3H3,(H,45,46) |
Clave InChI |
DVOYANWINMPDSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=N1)C(=CS2)C(=O)O)C3=C(C=CC(=C3)Cl)OCCN4C(=NC5=C(C4=O)C(=C(C(=C5)C(F)(F)F)N6CCN(CC6)C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


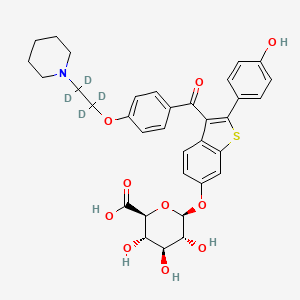

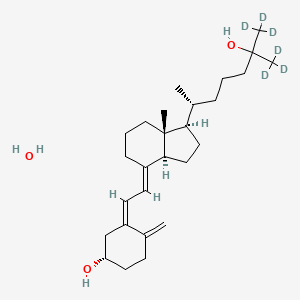

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
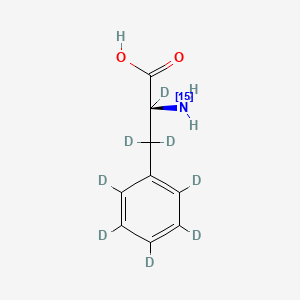
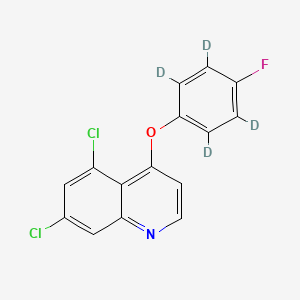

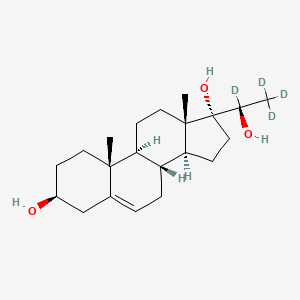
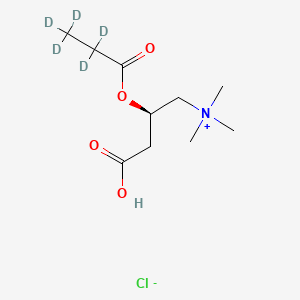
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
